2-Amino-3-hydroxy-4-(trifluoromethyl)pyridine
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Overview
Description
2-Amino-3-hydroxy-4-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C6H5F3N2O . It has a molecular weight of 178.11 g/mol . This compound is also known by its synonyms 2-amino-4-hydroxy-3-(trifluoromethyl)pyridine and 2-amino-3-(trifluoromethyl)-1H-pyridin-4-one .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, including this compound, has been a topic of interest in the agrochemical and pharmaceutical industries . One method involves the remodeling of 3-formyl (aza)indoles/benzofurans . Another method uses 2,4-CTF as a key intermediate for the preparation of certain derivatives .Molecular Structure Analysis
The molecular structure of this compound includes a pyridine ring with a trifluoromethyl group, an amino group, and a hydroxy group attached to it . The InChI string representation of the molecule isInChI=1S/C6H5F3N2O/c7-6(8,9)4-3(12)1-2-11-5(4)10/h1-2H,(H3,10,11,12)
. Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 178.11 g/mol, a topological polar surface area of 55.1 Ų, and a complexity of 277 . It has 2 hydrogen bond donors and 6 hydrogen bond acceptors . The compound has no rotatable bonds and carries no formal charge .Scientific Research Applications
Chemical Synthesis and Reactions
Reactivity with Malonesters : The compound's behavior in reactions with malonates is notable, as observed in studies such as those by Kappe, Chirazi, and Ziegler (1972). They explored reactions leading to various pyridine derivatives, demonstrating its potential as a versatile reactant in organic synthesis (Kappe, Chirazi, & Ziegler, 1972).
Synthesis of Pyridine Derivatives : In 2010, Chen et al. described a method for synthesizing polysubstituted pyridines, highlighting the utility of 2-Amino-3-hydroxy-4-(trifluoromethyl)pyridine in creating complex organic structures (Chen et al., 2010).
Halogenation Studies : Canibano et al. (2001) investigated the regioselective halogenation of amino and hydroxy pyridines, including compounds like this compound. This study shows its reactivity and potential for creating halogenated derivatives (Canibano et al., 2001).
Structural Analysis and Synthesis
Crystal Structure Analysis : Ganapathy et al. (2015) performed a structural analysis of a similar pyridine derivative, providing insights into the crystal structures of such compounds. This type of analysis is crucial for understanding the physical and chemical properties of these molecules (Ganapathy et al., 2015).
Synthesis of Trifluoromethyl-Substituted Pyridines : Schlosser and Marull (2003) explored the metalation and functionalization of trifluoromethyl-substituted pyridines. Their work demonstrates the potential for creating a wide range of biologically active compounds using this compound (Schlosser & Marull, 2003).
Nucleophilic Displacement Studies : Dunn (1999) focused on nucleophilic displacement in chloro(trifluoromethyl)pyridines, which could include derivatives of this compound. These studies are significant for understanding the chemical reactivity and potential transformations of these compounds (Dunn, 1999).
Organometallic Methods for Pyridine Synthesis : Schlosser and Mongin (2007) highlighted the use of organometallic methods for the synthesis and modification of pyridines. This approach is relevant for manipulating this compound to produce various biologically active structures (Schlosser & Mongin, 2007).
Future Directions
Mechanism of Action
Result of Action
The biological activities of 2-Amino-3-hydroxy-4-(trifluoromethyl)pyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . These activities include the protection of crops from pests and potential therapeutic applications in the pharmaceutical and veterinary industries .
Properties
IUPAC Name |
2-amino-4-(trifluoromethyl)pyridin-3-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2O/c7-6(8,9)3-1-2-11-5(10)4(3)12/h1-2,12H,(H2,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBNWOTSQTJJQPH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C(F)(F)F)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501280791 |
Source
|
Record name | 2-Amino-4-(trifluoromethyl)-3-pyridinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501280791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227581-75-0 |
Source
|
Record name | 2-Amino-4-(trifluoromethyl)-3-pyridinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1227581-75-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-4-(trifluoromethyl)-3-pyridinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501280791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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